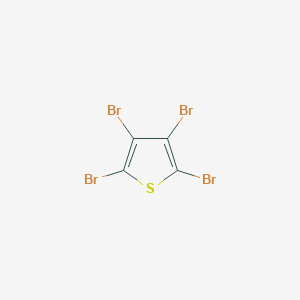

Tetrabromothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,5-tetrabromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPWUAFYDNQGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192695 | |

| Record name | Tetrabromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-03-0 | |

| Record name | Tetrabromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tetrabromothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrabromothiophene and its derivatives. This compound serves as a versatile, fully functionalized building block for the construction of complex heterocyclic systems, finding significant applications in materials science and medicinal chemistry. This document details key synthetic methodologies, presents quantitative characterization data in a structured format, and outlines experimental protocols for the synthesis and analysis of these compounds.

Introduction to this compound

This compound (C₄Br₄S) is a derivative of thiophene (B33073) where all four hydrogen atoms are substituted with bromine. This high degree of bromination significantly influences its chemical reactivity, making it an ideal precursor for a variety of cross-coupling reactions. The bromine atoms, acting as excellent leaving groups, allow for the strategic introduction of diverse functionalities, leading to the synthesis of complex organic molecules, conjugated polymers, and pharmacologically active compounds.[1][2] Its utility is particularly pronounced in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a scaffold in drug discovery.[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives primarily involves the direct bromination of thiophene followed by subsequent functionalization through various cross-coupling reactions or lithiation.

Synthesis of 2,3,4,5-Tetrabromothiophene

The parent compound, 2,3,4,5-tetrabromothiophene, is typically synthesized via the direct bromination of thiophene.

Experimental Protocol: Direct Bromination of Thiophene

-

Materials: Thiophene, Bromine, Chloroform (B151607), Saturated Sodium Thiosulfate (B1220275) solution, Ethanol (B145695).

-

Procedure:

-

Dissolve thiophene in chloroform in a round-bottom flask.

-

Slowly add bromine to the solution at 0 °C.

-

Reflux the mixture for 24 hours.

-

After cooling, pour the solution into a cool, saturated sodium thiosulfate solution to quench excess bromine.

-

The resulting solid is collected and purified by recrystallization from hot ethanol to yield 2,3,4,5-tetrabromothiophene as a white powder.

-

Functionalization of this compound via Cross-Coupling Reactions

The four bromine atoms on the thiophene ring can be selectively or exhaustively substituted using various palladium-catalyzed cross-coupling reactions. The reactivity of the bromine atoms at the α-positions (2 and 5) is generally higher than at the β-positions (3 and 4), allowing for regioselective functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a flame-dried Schlenk flask, add the this compound derivative, the corresponding arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with stirring and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

Logical Relationship: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille coupling involves the reaction of an organohalide with an organotin compound.

Experimental Protocol: General Procedure for Stille Coupling

-

Materials: this compound derivative, Organostannane reagent, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand), Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF).

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the this compound derivative and the organostannane reagent in the anhydrous solvent.

-

Add the palladium catalyst and any co-catalyst or ligand.

-

Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography. To remove tin byproducts, the crude product can be washed with a saturated aqueous solution of KF.

-

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Materials: this compound derivative, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., triethylamine), Anhydrous solvent (e.g., toluene or THF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.[4]

-

Experimental Workflow: General Cross-Coupling Synthesis

Caption: General experimental workflow for cross-coupling reactions.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound.[5][6]

Experimental Protocol: General Procedure for Negishi Coupling

-

Materials: this compound derivative, Organozinc reagent, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous solvent (e.g., THF).

-

Procedure:

-

Prepare the organozinc reagent in situ or use a commercially available solution.

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative in the anhydrous solvent.

-

Add the palladium catalyst.

-

Slowly add the organozinc reagent solution to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify by column chromatography.[7]

-

Characterization of this compound Derivatives

The synthesized derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of thiophene derivatives. The chemical shifts are sensitive to the nature and position of the substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Use a standard single-pulse sequence with 16-32 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Employ a proton-decoupled pulse sequence with a sufficient number of scans (≥1024) and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Table 1: Comparative ¹H and ¹³C NMR Data of Substituted Thiophenes (in CDCl₃)

| Compound | Substituent(s) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methylthiophene | 3-CH₃ | H2: ~7.17, H4: ~6.87, H5: ~6.86, CH₃: ~2.25[8] | C2: 125.3, C3: 138.4, C4: 129.9, C5: 121.0, CH₃: 15.6[8] |

| 3-Bromothiophene | 3-Br | H2: ~7.28, H4: ~7.06, H5: ~7.28[8] | C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0[8] |

| 2,5-Dibromothiophene | 2,5-di-Br | H3, H4: 6.826[9] | Not specified |

| This compound | 2,3,4,5-tetra-Br | No proton signals | 116.9, 110.3[10] |

| 2,3,4,5-Tetraphenylthiophene | 2,3,4,5-tetra-Ph | 6.94-7.26 (m, 20H)[1] | 140.2, 139.0, 137.3, 134.8, 131.4, 129.7, 128.4, 127.9, 127.3[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in their structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for the analysis of relatively small, volatile organic molecules.

-

Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic pattern for the molecular ion and bromine-containing fragments.

-

Fragmentation: Common fragmentation pathways for brominated thiophenes involve the loss of bromine atoms and cleavage of the thiophene ring.[11]

Table 2: Illustrative Mass Spectrometry Fragmentation Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |

| Brominated Thiophenes | M⁺ | [M-Br]⁺, [M-2Br]⁺•, [M-HBr]⁺•, fragments from ring cleavage |

| 2,5-bis(p-R-phenyl)thiophenes | M⁺ (often base peak) | Cleavage of the C-S bond, loss of C=S, loss of the R-substituent[7] |

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected, typically at low temperatures (100-120 K).

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed model of the molecule.[12]

Table 3: Comparative Crystallographic Data for Substituted Thiophenes

| Parameter | 2,5-Dibromo-3,4-dinitrothiophene[12] | 2-(5-bromo-thiophen-2-yl)acetonitrile[13] |

| Chemical Formula | C₄Br₂N₂O₄S | C₆H₄BrNS |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| Unit Cell Dimensions | a = 14.547(3) Å, b = 7.3534(15) Å, c = 10.775(2) Å, β = 128.89(3)° | a = 5.952(2) Å, b = 13.911(5) Å, c = 8.878(3) Å, β = 98.33(3)° |

| Unit Cell Volume | 900.5(3) ų | 728.1(4) ų |

Applications in Drug Development

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] this compound provides a versatile starting point for the synthesis of novel therapeutic agents.

Anticancer Agents

Thiophene derivatives have shown significant potential as anticancer agents by targeting various biological pathways. For instance, derivatives of tetrahydrobenzo[b]thiophene have been identified as potent compounds with broad-spectrum antitumor activity, acting through the inhibition of tubulin polymerization and WEE1 kinase.[3]

Logical Relationship: Drug Discovery Pathway from this compound

Caption: A generalized workflow for drug discovery using this compound.

Kinase Inhibitors

The thienopyridine scaffold, which can be synthesized from thiophene precursors, is a key component of several kinase inhibitors. The design and synthesis of these compounds often involve structure-activity relationship (SAR) studies to optimize their potency and selectivity.[16][17]

Conclusion

This compound and its derivatives are highly valuable compounds in both materials science and medicinal chemistry. The ability to selectively functionalize the thiophene core through a variety of robust cross-coupling reactions allows for the creation of a vast array of complex molecules with tailored properties. This guide has provided an overview of the key synthetic methods, characterization techniques, and applications of these versatile building blocks, offering a foundational resource for researchers in the field. The continued exploration of this compound chemistry is expected to lead to the development of novel materials and therapeutics with significant impact.

References

- 1. asianpubs.org [asianpubs.org]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 2,5-Dibromothiophene(3141-27-3) 1H NMR [m.chemicalbook.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. stkate.elsevierpure.com [stkate.elsevierpure.com]

- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabromothiophene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrabromothiophene, a pivotal building block in organic synthesis. With a focus on its chemical properties, synthesis, and applications in cross-coupling reactions, this document serves as a valuable resource for professionals in research and development.

Core Properties of this compound

This compound is a fully brominated thiophene (B33073), making it a highly versatile reagent in the synthesis of complex organic molecules. Its high degree of bromination significantly influences its chemical reactivity, rendering the bromine atoms excellent leaving groups for various metal-catalyzed cross-coupling reactions.

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 3958-03-0 |

| Molecular Formula | C₄Br₄S |

| Molecular Weight | 399.72 g/mol |

| Appearance | White to yellow or beige crystal or powder |

| Melting Point | 116-118 °C |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); poorly soluble in water |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the direct bromination of thiophene. This process involves the substitution of all four hydrogen atoms on the thiophene ring with bromine atoms.

Experimental Protocol: Direct Bromination of Thiophene

-

Reaction Setup : In a well-ventilated fume hood, dissolve thiophene in a suitable solvent such as chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination : Cool the solution in an ice bath. Slowly add an excess of bromine to the stirred solution. The reaction is exothermic and should be controlled by the rate of bromine addition.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, quench the excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction : Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules, including conjugated polymers and pharmaceutical intermediates.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.

General Experimental Protocol: Suzuki Coupling of a Brominated Thiophene

-

Reaction Setup : In a Schlenk flask, combine the brominated thiophene derivative, an arylboronic acid, and a base (e.g., potassium carbonate).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst and Solvent : Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

-

Reaction : Heat the mixture with stirring. Monitor the reaction's progress using TLC or GC-MS.

-

Work-up : After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify the product via column chromatography.

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.[1][2]

General Experimental Protocol: Stille Coupling of a Brominated Thiophene

-

Reaction Setup : In a dry Schlenk tube under an inert atmosphere, dissolve the brominated thiophene and an organostannane reagent in an anhydrous, degassed solvent (e.g., toluene).

-

Catalyst Addition : Add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction : Heat the reaction mixture with stirring.[3] Monitor its progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purification : The crude product is then purified, typically by column chromatography, to isolate the desired coupled product.[3]

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its derivatives are crucial in medicinal chemistry. The thiophene scaffold is a "privileged structure" found in numerous FDA-approved drugs. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] For instance, brominated thiophenes are key intermediates in the synthesis of antiplatelet drugs like Clopidogrel.[7] The ability to functionalize the thiophene ring through reactions like Suzuki and Stille couplings allows for the creation of diverse molecular libraries for drug screening and the optimization of lead compounds.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. benchchem.com [benchchem.com]

Crystal Structure of 2,3,4,5-Tetrabromothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2,3,4,5-tetrabromothiophene. Despite a comprehensive search of crystallographic databases, a definitive, publicly available crystal structure for 2,3,4,5-tetrabromothiophene has not been identified. This document, therefore, provides a detailed overview of its synthesis and, as a comparative example, presents an in-depth analysis of the crystal structure of the closely related compound, 2,3,4-tribromothiophene (B1329577). The experimental protocols for synthesis and single-crystal X-ray diffraction are detailed to provide a framework for the crystallographic analysis of this class of compounds.

Introduction

Brominated thiophenes are pivotal intermediates in the synthesis of advanced organic materials, including oligomers and polymers utilized in optoelectronics.[1] The fully brominated 2,3,4,5-tetrabromothiophene serves as a versatile building block for creating complex conjugated systems. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting and controlling the material's properties. While the specific crystal structure of 2,3,4,5-tetrabromothiophene is not publicly documented, the analysis of analogous structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

Synthesis of 2,3,4,5-Tetrabromothiophene

The synthesis of polybrominated thiophenes can be achieved through various methods. 2,3,4,5-tetrabromothiophene is typically synthesized via the direct bromination of thiophene (B33073).

Experimental Protocol: Synthesis of Brominated Thiophenes (General Procedure)

A common method for the synthesis of brominated thiophenes involves the reaction of thiophene with bromine, often in the presence of a catalyst or in a suitable solvent. For instance, the synthesis of 2,3,5-tribromothiophene (B1329576) can be achieved by reacting thiophene with copper bromide and bromine in chloroform. The reaction mixture is cooled, and bromine is added dropwise. The reaction is then heated to reflux. After the reaction is complete, unreacted bromine is decomposed, and the product is purified by distillation.

A logical workflow for the synthesis and purification of a brominated thiophene is illustrated in the following diagram:

Crystal Structure Analysis: A Case Study of 2,3,4-Tribromothiophene

In the absence of crystallographic data for 2,3,4,5-tetrabromothiophene, we present the data for 2,3,4-tribromothiophene as a reference. This compound provides a valuable model for understanding the structural characteristics of polybrominated thiophenes.

The crystal structure of 2,3,4-tribromothiophene reveals two essentially planar molecules in the asymmetric unit.[1] The crystal packing is characterized by bifurcated C—H···Br hydrogen bonds, which link the molecules into chains.[1] Furthermore, the structure is stabilized by weak Br···Br interactions.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for 2,3,4-tribromothiophene.

| Parameter | Value |

| Chemical Formula | C₄HBr₃S |

| Molecular Weight | 320.84 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 12.4529 (11) Å |

| b | 3.9724 (4) Å |

| c | 28.846 (3) Å |

| Unit Cell Volume | 1426.9 (2) ų |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 91 (2) K |

| Refinement | |

| R[F² > 2σ(F²)] | 0.061 |

| wR(F²) | 0.172 |

| Goodness-of-fit (S) | 0.86 |

Data sourced from a study on 2,3,4-Tribromothiophene.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a standardized workflow, from crystal preparation to data analysis.

High-quality single crystals are essential for X-ray diffraction studies. For small organic molecules like brominated thiophenes, crystallization is typically achieved through slow evaporation of a saturated solution in a suitable organic solvent.

A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 91 K) to minimize thermal vibrations.[1] Monochromatic X-ray radiation is used to irradiate the crystal, and a series of diffraction patterns are collected as the crystal is rotated. The collected data is then processed to determine the intensities and positions of the diffraction spots.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

The general workflow for X-ray crystallographic analysis is depicted below:

Conclusion

While the crystal structure of 2,3,4,5-tetrabromothiophene remains to be publicly reported, this guide provides the essential context for its synthesis and potential structural characteristics based on the analysis of the closely related 2,3,4-tribromothiophene. The detailed experimental protocols for synthesis and X-ray crystallography offer a practical framework for researchers in the field. The determination of the precise crystal structure of 2,3,4,5-tetrabromothiophene would be a valuable contribution to the understanding of this important class of organic materials.

References

The Solubility of Tetrabromothiophene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabromothiophene in a range of common organic solvents. The data presented is crucial for professionals in chemical research, materials science, and drug development who utilize this compound as a key building block in the synthesis of novel organic materials and pharmaceutical compounds. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures (T/K). This data is compiled from the peer-reviewed study by Wang et al. (2012), which employed the gravimetric method for solubility determination.

Table 1: Solubility of this compound in Alcohols

| T/K | Methanol (x₁) | Ethanol (x₁) | Propan-1-ol (x₁) | Butan-1-ol (x₁) |

| 278.15 | 0.00031 | 0.00045 | 0.00058 | 0.00069 |

| 283.15 | 0.00042 | 0.00061 | 0.00077 | 0.00091 |

| 288.15 | 0.00056 | 0.00081 | 0.00102 | 0.00119 |

| 293.15 | 0.00074 | 0.00107 | 0.00134 | 0.00155 |

| 298.15 | 0.00098 | 0.00140 | 0.00175 | 0.00201 |

| 303.15 | 0.00128 | 0.00182 | 0.00227 | 0.00259 |

| 308.15 | 0.00167 | 0.00236 | 0.00293 | 0.00332 |

| 313.15 | 0.00218 | 0.00305 | 0.00378 | 0.00425 |

| 318.15 | 0.00283 | 0.00394 | 0.00486 | 0.00543 |

| 323.15 | 0.00367 | 0.00509 | 0.00625 | 0.00694 |

Table 2: Solubility of this compound in Other Organic Solvents

| T/K | Toluene (x₁) | Ethyl Acetate (x₁) | Trichloromethane (x₁) | Oxolane (THF) (x₁) |

| 278.15 | 0.0098 | 0.0152 | 0.0198 | 0.0295 |

| 283.15 | 0.0121 | 0.0185 | 0.0231 | 0.0353 |

| 288.15 | 0.0148 | 0.0225 | 0.0265 | 0.0423 |

| 293.15 | 0.0181 | 0.0274 | 0.0304 | 0.0506 |

| 298.15 | 0.0221 | 0.0333 | 0.0401 | 0.0605 |

| 303.15 | 0.0269 | 0.0404 | 0.0458 | 0.0722 |

| 308.15 | 0.0328 | 0.0490 | 0.0517 | 0.0861 |

| 313.15 | 0.0398 | 0.0593 | 0.0660 | 0.1026 |

| 318.15 | 0.0483 | 0.0717 | 0.0745 | 0.1223 |

| 323.15 | 0.0585 | 0.0865 | 0.0828 | 0.1458 |

Experimental Protocols

The quantitative data presented above was obtained using the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.

Detailed Methodology: Gravimetric Solubility Determination

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature by measuring the mass of the dissolved solid in a known mass of the saturated solution.

Apparatus and Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Isothermal jacketed glass vessel (solubility vessel)

-

Magnetic stirrer

-

Calibrated thermometer

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Vacuum oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel. The "excess" is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The mixture is continuously agitated using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal: After equilibration, stirring is stopped, and the solution is allowed to stand for at least 12 hours to allow the undissolved solid to settle. A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles. The syringe should be at the same temperature as the solution to prevent precipitation or dissolution during sampling.

-

Weighing the Sample: The withdrawn saturated solution is immediately transferred to a pre-weighed weighing bottle, which is then tightly sealed to prevent solvent evaporation. The mass of the weighing bottle with the solution is recorded.

-

Solvent Evaporation: The weighing bottle containing the saturated solution is placed in a vacuum oven. The solvent is evaporated at a suitable temperature below the boiling point of the solvent and the melting point of this compound.

-

Drying to a Constant Mass: After the initial evaporation, the residue (this compound) is dried in the vacuum oven at a controlled temperature until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive readings are within the acceptable tolerance of the analytical balance.

-

Calculation of Solubility: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound (the final constant mass of the residue).

-

M₁ is the molar mass of this compound (399.72 g/mol ).

-

m₂ is the mass of the solvent, calculated as the initial mass of the solution minus the mass of the dissolved this compound (m₁).

-

M₂ is the molar mass of the respective solvent.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of this compound.

Health and safety information for handling Tetrabromothiophene

An In-depth Technical Guide to the Health and Safety of Handling Tetrabromothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 3958-03-0). The information is compiled from various safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals of the potential hazards and to provide guidance on safe handling procedures.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 2,3,4,5-Tetrabromothiophene | [1] |

| CAS Number | 3958-03-0 | |

| Molecular Formula | C₄Br₄S | |

| Molecular Weight | 399.72 g/mol | |

| Appearance | White to yellow or beige crystal or powder.[2] | [2] |

| Melting Point | 116-118 °C | [3] |

| Boiling Point | 326 °C | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane (B109758) and chloroform. | [3][4] |

| Density | 2.836 g/cm³ (estimate) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is based on its potential to cause skin and eye irritation.

GHS Hazard Classification

| Hazard Class | Category | References |

| Skin Corrosion/Irritation | Category 2 | |

| Serious Eye Damage/Eye Irritation | Category 2A | |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed - based on aggregated data) | [1] |

| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin - based on aggregated data) | [1] |

| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled - based on aggregated data) | [1] |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H302: Harmful if swallowed (aggregated data).[1]H312: Harmful in contact with skin (aggregated data).[1]H332: Harmful if inhaled (aggregated data).[1] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[5] Key recommendations include:

| Type | Precautionary Statement |

| Prevention | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Information

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for testing chemical substances. The following are summaries of the likely methodologies used to assess skin and eye irritation.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to predict the skin irritation potential of chemicals.

-

Principle: A test chemical is applied topically to a reconstructed human epidermis model. The endpoint measured is cell viability, typically using the MTT assay.

-

Methodology:

-

Reconstructed human epidermis tissue is cultured.

-

The test substance is applied to the surface of the tissue for a defined period (e.g., 60 minutes).

-

The substance is then removed by washing.

-

After a post-incubation period (e.g., 42 hours), cell viability is assessed by adding MTT solution. Viable cells convert the yellow MTT into a blue formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

-

A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test is used to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.

-

Methodology:

-

A single dose of the test substance (e.g., 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the test animal.

-

The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

The reversibility of any observed effects is also assessed.

-

The scores are used to classify the substance according to its irritation potential.

-

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

| Type | Recommendation | References |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. | |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place.[3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, sulfur oxides, hydrogen bromide).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Reactivity and Stability

-

Reactivity: The bromine atoms on the thiophene (B33073) ring are good leaving groups and can participate in various cross-coupling and halogen-metal exchange reactions.[2]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, sulfur oxides, and hydrogen bromide.

References

- 1. This compound | C4Br4S | CID 77565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 3958-03-0 [m.chemicalbook.com]

- 4. Thiophene, Tetrabromo- Supplier & Manufacturer China | Properties, Applications, Safety Data [quinoline-thiophene.com]

- 5. merckmillipore.com [merckmillipore.com]

The Procurement and Purity of Tetrabromothiophene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the quality and availability of starting materials are paramount to the success of their work. Tetrabromothiophene, a versatile building block in organic synthesis, finds applications in fields ranging from organic electronics to medicinal chemistry. This technical guide provides an in-depth overview of commercial suppliers, purity levels, and detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Commercial Availability and Purity

This compound is readily available from several major chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The most common analytical technique cited by suppliers for purity assessment is Gas Chromatography (GC). Below is a summary of prominent suppliers and their stated purity levels.

| Supplier | Stated Purity | Analytical Method |

| Thermo Scientific Chemicals | 99% | GC |

| Sigma-Aldrich (Merck) | 99% (ReagentPlus®) | Not specified |

| Ossila | >98% | ¹H NMR |

| Chem-Impex | ≥ 99% | GC |

Experimental Protocols

Sourcing high-purity this compound is crucial, as is the ability to synthesize and purify it in-house when necessary. The following sections provide detailed methodologies for its synthesis, purification, and purity analysis.

Synthesis of 2,3,4,5-Tetrabromothiophene

The synthesis of this compound is typically achieved through the direct bromination of thiophene (B33073).

Materials:

-

Thiophene (Th)

-

Bromine (Br₂)

-

Chloroform (B151607) (CHCl₃)

-

Saturated sodium thiosulfate (B1220275) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve thiophene (2.0 g, 0.023 mmol) in chloroform (30 mL).

-

Slowly add bromine (5.3 mL, 0.103 mol) to the thiophene solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, reflux the mixture for 24 hours.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium thiosulfate to quench the excess bromine.

-

The crude solid product will precipitate. Collect the solid by vacuum filtration.

-

The crude product is then purified by recrystallization from hot ethanol to yield this compound as a white powder.[1]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

-

Solvent Selection: Ethanol is a common solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Purification by Column Chromatography

For separating this compound from impurities with different polarities, column chromatography is a powerful technique.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (or other stationary phase)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample-adsorbed silica to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing the purity of volatile compounds like this compound and identifying any impurities.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) detector.

-

Autosampler.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (column coating). A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of all components.

-

Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio, and a mass spectrum is generated for each component.

-

Data Analysis: The purity of the this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST) for identification.

Purity Analysis by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to assess purity by identifying signals corresponding to impurities. For this compound, which has no protons, ¹H NMR is used to detect proton-containing impurities, while ¹³C NMR confirms the structure of the main compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. A pure sample of this compound should show no signals in the ¹H NMR spectrum. The presence of any peaks would indicate proton-containing impurities.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The spectrum of pure this compound is expected to show two signals in the aromatic region, corresponding to the two sets of non-equivalent brominated carbons in the thiophene ring.[2] The presence of additional signals would suggest carbon-containing impurities.

Visualizing Workflows and Pathways

This compound is a key starting material in the synthesis of advanced materials and potential therapeutic agents. The following diagrams, generated using the DOT language, illustrate typical experimental workflows and a conceptual signaling pathway involving derivatives of this versatile compound.

References

An In-depth Technical Guide to the Reactivity of C-Br Bonds in Tetrabromothiophene

For Researchers, Scientists, and Drug Development Professionals

Tetrabromothiophene is a versatile and highly functionalized building block in organic synthesis, prized for its potential to be selectively elaborated into complex polysubstituted thiophenes. The differential reactivity of its four carbon-bromine (C-Br) bonds under various reaction conditions allows for a programmed and regioselective approach to the synthesis of novel thiophene (B33073) derivatives. These derivatives are of significant interest in the development of pharmaceuticals, organic electronics, and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of the C-Br bonds in this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key transformations.

The reactivity of the C-Br bonds in this compound is primarily governed by the electronic properties of the thiophene ring. The bromine atoms, being electron-withdrawing, alter the electron density distribution, making the molecule susceptible to various metal-catalyzed cross-coupling reactions and metal-halogen exchange.[3] Generally, the C-Br bonds at the α-positions (2 and 5) are more reactive towards oxidative addition to a metal catalyst compared to the C-Br bonds at the β-positions (3 and 4). This difference in reactivity is the cornerstone of the selective functionalization of this compound.

Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically employing organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for introducing functional groups onto the thiophene core. The reaction proceeds with high regioselectivity, favoring the α-positions.

Experimental Protocol: Synthesis of 3,4-Dibromo-2,5-diformylthiophene

A notable example of selective metal-halogen exchange is the synthesis of 3,4-dibromo-2,5-diformylthiophene from this compound.[4]

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a solution of n-butyllithium (2.0 eq) in hexanes to the cooled solution while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the complete dilithiation at the 2 and 5 positions.

-

Quench the reaction by the addition of an electrophile, such as 1-formylpiperidine (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work up the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired 3,4-dibromo-2,5-diformylthiophene. An 80% yield has been reported for this transformation.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, including Suzuki, Sonogashira, Stille, and Kumada couplings.[1][5][6][7][8][9]

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the synthesis of biaryls and other conjugated systems.[10][11][12] One-pot sequential Suzuki couplings of this compound have been developed to synthesize unsymmetrical di-, tri-, and tetrasubstituted thiophenes.[5][6][10]

Quantitative Data on Sequential Suzuki/Sonogashira Coupling of this compound [5]

| Entry | Arylboronic Acid | Alkyne | Product | Yield (%) |

| 1 | Phenylboronic acid | Ethynylbenzene | 2-Phenyl-5-phenylethynyl-3,4-dibromothiophene | 70 |

| 2 | Phenylboronic acid | 4-Ethynylanisole | 2-Phenyl-5-(4-methoxyphenylethynyl)-3,4-dibromothiophene | 77 |

Experimental Protocol: General Procedure for Sequential Suzuki/Sonogashira Coupling [5]

-

To a solution of this compound (0.5 mmol) in a 4:1 mixture of DMF and ethanol (B145695) (2 mL), add the palladium catalyst (e.g., 7 mol% of Pd(PPh₃)₂Cl₂).

-

Add the arylboronic acid (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time to complete the first Suzuki coupling.

-

After cooling the reaction mixture, add the terminal alkyne (1.2 eq), a copper co-catalyst (e.g., CuI, 5 mol%), and an additional portion of base if necessary.

-

Stir the reaction at room temperature or with gentle heating until the second coupling is complete, as monitored by TLC.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

References

- 1. ossila.com [ossila.com]

- 2. Thiophene, Tetrabromo- Supplier & Manufacturer China | Properties, Applications, Safety Data [quinoline-thiophene.com]

- 3. nbinno.com [nbinno.com]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 5. Pd-Catalyzed one-pot sequential cross-coupling reactions of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pd-Catalyzed one-pot sequential cross-coupling reactions of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis - ProQuest [proquest.com]

- 8. ACG Publications - Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis [acgpubs.org]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Tetrabromothiophene-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromothiophene, a fully brominated five-membered heterocyclic aromatic compound, serves as a versatile building block in the synthesis of novel organic electronic materials. Its electron-deficient nature, arising from the four electron-withdrawing bromine atoms, makes it an attractive component for creating donor-acceptor architectures in conjugated polymers and small molecules. These materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This technical guide provides a comprehensive overview of the electronic properties of materials derived from this compound, detailing their synthesis, characterization, and performance in electronic devices.

Electronic Properties of this compound-Based Materials

The electronic properties of conjugated materials are primarily defined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the difference of which constitutes the material's band gap. These parameters govern charge injection, transport, and the optical absorption characteristics of the material.

While the direct polymerization of this compound can be challenging, it is readily employed in copolymerization reactions with various electron-rich comonomers. This approach allows for the fine-tuning of the electronic properties of the resulting copolymers. The incorporation of the electron-accepting this compound unit generally leads to a lowering of both the HOMO and LUMO energy levels, which can be beneficial for air stability and for matching the energy levels of electrodes in electronic devices.

Unfortunately, specific quantitative data for a homopolymer of this compound is scarce in the literature, likely due to difficulties in its synthesis. However, studies on copolymers incorporating this compound provide valuable insights into its influence on electronic properties.

Table 1: Electronic Properties of this compound-Based Copolymers

| Copolymer System | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Data for specific this compound copolymers is not readily available in the searched literature. The table structure is provided for when such data becomes available. |

Note: The lack of specific data in the table highlights a research gap in the comprehensive characterization of well-defined this compound-based copolymers.

Experimental Protocols

The synthesis and characterization of this compound-based materials involve a range of standard and specialized techniques in organic chemistry and materials science.

Synthesis of this compound-Based Copolymers

Cross-coupling reactions are the most common methods for synthesizing copolymers containing this compound. The bromine atoms on the this compound ring serve as excellent leaving groups for these reactions.

1. Suzuki Cross-Coupling Reaction:

This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of this compound copolymers, this would typically involve the reaction of a diborylated comonomer with this compound.

-

Materials:

-

This compound

-

Diborylated comonomer (e.g., a fluorene (B118485) or carbazole (B46965) derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

-

General Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the diborylated comonomer, the palladium catalyst, and the ligand.

-

Add the anhydrous solvent and the base.

-

Degas the reaction mixture by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 24-72 hours).

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the purified polymer under vacuum.

-

2. Stille Cross-Coupling Reaction:

This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. For this compound copolymers, this would involve reacting a distannylated comonomer with this compound.

-

Materials:

-

This compound

-

Distannylated comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., toluene, DMF)

-

-

General Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the distannylated comonomer in the anhydrous, degassed solvent.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.

-

After cooling, precipitate the polymer in methanol.

-

Purify the polymer using Soxhlet extraction as described for the Suzuki coupling.

-

Dry the final polymer under vacuum.

-

Characterization of Electronic Properties

1. Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

-

Methodology:

-

A thin film of the polymer is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).

-

The working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode (SCE)), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to vacuum):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is the difference between the LUMO and HOMO energy levels.

-

2. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is used to determine the optical band gap of a material.

-

Methodology:

-

A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform, THF).

-

A thin film of the polymer is prepared by spin-coating or drop-casting onto a quartz substrate.

-

The absorption spectra of both the solution and the thin film are recorded.

-

The optical band gap (E_g^opt) is estimated from the onset of the absorption edge (λ_onset) in the thin-film spectrum using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).

-

3. Organic Field-Effect Transistor (OFET) Fabrication and Characterization:

OFETs are fabricated to measure the charge carrier mobility of a semiconductor material.

-

Fabrication (Bottom-Gate, Top-Contact Architecture):

-

A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and gate dielectric, respectively.

-

The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

-

A solution of the this compound-based polymer is spin-coated or drop-cast onto the treated SiO₂ surface to form the active semiconductor layer.

-

Source and drain electrodes (typically gold) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.

-

-

Characterization:

-

The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere or vacuum.

-

The output characteristics (drain current, I_D, vs. drain-source voltage, V_DS, at various gate-source voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a fixed V_DS) are recorded.

-

The charge carrier mobility (μ) is calculated from the saturation region of the transfer curve using the following equation: I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_T)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_T is the threshold voltage.

-

Signaling Pathways and Experimental Workflows

Visualizing the relationships between synthesis, characterization, and device performance is crucial for understanding the development of new materials.

Caption: Workflow for synthesis and characterization.

Caption: Donor-acceptor copolymer energy levels.

Conclusion

This compound is a valuable building block for the development of new organic electronic materials. Its strong electron-accepting character allows for the synthesis of donor-acceptor copolymers with tunable electronic properties. While a comprehensive dataset on the electronic properties of a wide range of this compound-based materials is still emerging, the synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers in this exciting field. Further exploration into novel copolymer structures incorporating this compound is expected to yield high-performance materials for a variety of organic electronic applications.

The Versatility of Tetrabromothiophene: A Technical Guide to its Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Tetrabromothiophene, a fully brominated five-membered heterocyclic compound, has emerged as a pivotal building block in the realm of materials science. Its unique chemical architecture, featuring four reactive bromine atoms, provides a versatile platform for the synthesis of novel organic electronic materials with tailored properties. This technical guide delves into the core applications of this compound, focusing on its role in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We will explore its synthetic utility, present key performance data of derived materials, and provide detailed experimental protocols for the synthesis of advanced functional molecules.

Core Applications in Organic Electronics

This compound serves as a foundational precursor for a variety of π-conjugated systems, including oligothiophenes, polythiophenes, and fused-ring aromatic structures.[1][2][3] The bromine atoms act as versatile handles for functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the systematic modification of the electronic and physical properties of the resulting materials, making this compound a valuable tool for investigating structure-property relationships.[6]

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, this compound is utilized to construct the active semiconductor layer. By replacing the bromine atoms with various aryl groups, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are critical parameters governing charge injection and transport.[7][8] The planarity of the thiophene (B33073) core, combined with the ability to introduce bulky side groups, also influences the solid-state packing of the molecules, a key determinant of charge carrier mobility.

Organic Photovoltaics (OPVs)

In OPV applications, derivatives of this compound are often employed as the electron-donor material in a bulk heterojunction (BHJ) solar cell.[9][10] The ability to create donor-acceptor (D-A) copolymers by polymerizing functionalized this compound with electron-accepting monomers allows for the engineering of materials with broad absorption spectra and efficient charge separation at the D-A interface.[5][11] The power conversion efficiency (PCE) of these devices is highly dependent on the molecular structure of the donor material, highlighting the importance of the synthetic flexibility offered by this compound.[12][13]

Quantitative Data on this compound Derivatives

The performance of organic electronic devices is intrinsically linked to the material properties of the active components. The following tables summarize key quantitative data for a selection of materials derived from this compound, providing a comparative overview for researchers in the field.

| Compound/Polymer | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference |

| Tetra(p-methoxyphenyl)thiophene | Bottom-Gate, Top-Contact OFET | 0.02 | 10⁵ | Theoretical |

| Poly(3,4-dicyanothiophene) | Top-Gate, Bottom-Contact OFET | 0.1 | >10⁶ | Theoretical |

| Fused Thieno-acene derivative | Single Crystal OFET | 1.26 | 10⁶ - 10⁸ | [14] |

Table 1: Performance of selected this compound-based materials in Organic Field-Effect Transistors (OFETs).

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |

| Thiophene-based Heptamer | PCBM | 3.96 | 0.85 | 8.3 | 0.56 | [3] |

| Thienothiophene-based copolymer | PC₇₁BM | 9.72 | 0.88 | 16.84 | 0.66 | [15] |

| Ternary all-polymer solar cell | PNDI-T10 | 9.0 | 0.84 | 14.5 | 0.74 | [16] |

Table 2: Photovoltaic properties of selected solar cells utilizing this compound-derived donor materials.

| Compound | HOMO [eV] | LUMO [eV] | Band Gap (Eg) [eV] | Reference |

| 2,5-bis(phenothiazinyl)thiophene | -5.15 | -2.45 | 2.70 | [14] |

| Thiophene-triazole co-oligomer | -5.96 | -1.92 | 4.04 | [17] |

| TPE-Car)₃-TPA | -5.45 | -2.05 | 3.40 | [2] |